1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane
CAS No.:
Cat. No.: VC17622471
Molecular Formula: C8H15ClS
Molecular Weight: 178.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15ClS |
|---|---|
| Molecular Weight | 178.72 g/mol |
| IUPAC Name | 1-(chloromethyl)-1-(2-ethylsulfanylethyl)cyclopropane |
| Standard InChI | InChI=1S/C8H15ClS/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3 |
| Standard InChI Key | BJQWQEYPMGKJIO-UHFFFAOYSA-N |
| Canonical SMILES | CCSCCC1(CC1)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane is defined by the following identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(chloromethyl)-1-(2-ethylsulfanylethyl)cyclopropane | |
| Molecular Formula | C₈H₁₅ClS | |
| Molecular Weight | 178.72 g/mol | |
| InChI Key | BJQWQEYPMGKJIO-UHFFFAOYSA-N | |
| SMILES | CCSCCC1(CC1)CCl | |
| PubChem CID | 116107871 |
The compound’s structure features a strained cyclopropane ring (bond angles ~60°) with two distinct substituents:
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A chloromethyl group (-CH₂Cl), which introduces polarity and susceptibility to nucleophilic substitution.
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A 2-(ethylsulfanyl)ethyl group (-CH₂CH₂S-C₂H₅), contributing sulfur-based reactivity and potential for hydrophobic interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane typically involves multi-step strategies to construct the cyclopropane ring and introduce functional groups:
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Cyclopropanation:
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The cyclopropane core may be formed via Simmons–Smith reactions, using diiodomethane and a zinc-copper couple to generate carbene intermediates.
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Alternative methods include olefin cyclopropanation using transition metal catalysts.
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Functionalization:
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Chloromethylation: Introduction of the -CH₂Cl group via chloromethyl methyl ether (MOMCl) or similar reagents under acidic conditions.
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Ethylsulfanyl Integration: Thiol-ene "click" chemistry or nucleophilic substitution with ethyl mercaptan (C₂H₅SH).
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Optimization Challenges
Key challenges in synthesis include:
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Ring Strain Mitigation: The cyclopropane ring’s high strain (~27 kcal/mol) necessitates mild reaction conditions to prevent ring-opening .
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Regioselectivity: Ensuring precise substitution at the 1-position of the cyclopropane requires careful control of stoichiometry and catalysts.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl substituent (-CH₂Cl) is a prime site for nucleophilic attacks, enabling the following reactions:
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Hydrolysis: Formation of a hydroxymethyl derivative (-CH₂OH) under aqueous basic conditions.
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Amination: Reaction with amines (e.g., NH₃) to yield -CH₂NH₂ derivatives, useful in drug discovery.
Sulfur-Based Reactivity
The ethylsulfanyl group (-S-C₂H₅) participates in:
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Oxidation: Conversion to sulfoxides (-SO-C₂H₅) or sulfones (-SO₂-C₂H₅) using oxidizing agents like hydrogen peroxide.
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Alkylation: Reaction with alkyl halides to form sulfonium salts, enhancing solubility in polar solvents.
Cyclopropane Ring-Opening Reactions
Under acidic or thermal conditions, the cyclopropane ring may undergo:
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Hydrogenolysis: Catalytic hydrogenation to yield open-chain alkanes.
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Electrophilic Addition: Reaction with halogens (e.g., Br₂) to form dihalogenated products .
Comparison with Related Cyclopropane Derivatives
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